Methylmethaqualone
Overview
Description
Methylmethaqualone is a quinazolinone derivative and an analogue of methaqualone. It exhibits sedative and hypnotic properties similar to its parent compound, methaqualone, due to its agonist activity at the β subtype of the gamma-aminobutyric acid A receptor. This compound is approximately three times as potent as methaqualone in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylmethaqualone involves the methylation of methaqualone. The process typically includes the following steps:
Starting Material: Methaqualone is used as the starting material.
Methylation: The methylation of the phenyl ring at the 4-position is achieved using methyl iodide in the presence of a strong base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of methaqualone are methylated using automated reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Methylmethaqualone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Methylmethaqualone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on gamma-aminobutyric acid A receptor modulation.
Medicine: Investigated for its potential use as a sedative and hypnotic agent.
Industry: Utilized in the synthesis of other quinazolinone derivatives for pharmaceutical research.
Mechanism of Action
Methylmethaqualone exerts its effects by acting as an agonist at the β subtype of the gamma-aminobutyric acid A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and hypnotic effects. The compound’s molecular targets include the gamma-aminobutyric acid A receptor, where it binds and modulates the receptor’s activity .
Comparison with Similar Compounds
Methaqualone: The parent compound with similar sedative and hypnotic properties.
Mecloqualone: An analogue with a slightly shorter duration of action and similar potency.
2-Methoxyqualone: A recently discovered analogue with comparable potency and duration to methaqualone.
Uniqueness of Methylmethaqualone: this compound is unique due to its higher potency compared to methaqualone and its specific methylation on the phenyl ring, which enhances its sedative effects. Additionally, it has been shown to produce convulsions at doses slightly above the effective sedative dose, making it particularly hazardous if taken in excessive amounts .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDMUROZIYIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172675 | |
Record name | 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1915-80-6 | |
Record name | 3-(2,4-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1915-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmethaqualone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMETHAQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842OA0464Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the acute toxicological effects of methylmethaqualone as observed in the reported case?
A1: The case report [] describes a 24-year-old male who presented with symptoms including central nervous system depression alternating with excitation, psychomotor agitation, muscle hyperactivity, and tachycardia after ingesting this compound. These findings suggest that this compound, similar to its structural analog methaqualone, likely acts as a central nervous system depressant with potential for paradoxical excitatory effects. The observed symptoms resolved with supportive care.
Q2: How was this compound detected and confirmed in the patient's system?
A2: The presence of this compound in the patient's serum sample was confirmed using liquid chromatography tandem mass spectrometry (LC-MS/MS) []. This technique is highly sensitive and specific, allowing for the identification and quantification of even small amounts of the drug in biological samples.
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